Cas no 2034361-65-2 (3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione)

3-[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is a specialized heterocyclic compound featuring a piperidine core linked to a cyclohexene carbonyl group and an oxazolidine-2,4-dione moiety. This structure imparts unique reactivity and potential utility in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive molecules. The cyclohexene ring offers opportunities for further functionalization, while the oxazolidine-2,4-dione group may contribute to binding interactions in target applications. Its well-defined stereochemistry and modular design make it a valuable scaffold for drug discovery and development. The compound’s stability and synthetic accessibility enhance its suitability for research applications requiring precise molecular frameworks.
3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione structure
2034361-65-2 structure
Product Name:3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
CAS No:2034361-65-2
MF:C15H20N2O4
MW:292.330304145813
CID:5552004
Update Time:2025-06-09

3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
    • Inchi: 1S/C15H20N2O4/c18-13-10-21-15(20)17(13)12-6-8-16(9-7-12)14(19)11-4-2-1-3-5-11/h1-2,11-12H,3-10H2
    • InChI Key: QKEVRNHSUBYZFN-UHFFFAOYSA-N
    • SMILES: O1CC(=O)N(C2CCN(C(C3CCC=CC3)=O)CC2)C1=O

3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione Pricemore >>

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Additional information on 3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione

3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione: A Comprehensive Overview

3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione (CAS No. 2034361-65-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of oxazolidinones, which are known for their diverse biological activities and potential therapeutic applications. In this comprehensive overview, we will delve into the structural characteristics, synthesis methods, biological activities, and potential applications of this compound.

Structural Characteristics: The molecular structure of 3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is characterized by a central oxazolidinone ring fused to a piperidine moiety. The cyclohexene ring is attached to the piperidine through a carbonyl group, which imparts unique chemical and physical properties to the molecule. The oxazolidinone ring is a key structural feature that contributes to the compound's biological activity and stability.

Synthesis Methods: The synthesis of 3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione involves several steps and requires precise control over reaction conditions. One common approach involves the reaction of an appropriate amine with an isocyanate to form the oxazolidinone ring. Subsequently, the piperidine moiety is introduced through a carbonylation reaction with a cyclohexene derivative. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound, making it more accessible for further research and development.

Biological Activities: 3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione has been studied for its potential therapeutic applications due to its unique biological activities. One of the most notable activities is its antimicrobial properties. Oxazolidinones are known for their broad-spectrum activity against Gram-positive bacteria, including drug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). This makes them valuable candidates for developing new antibiotics.

In addition to antimicrobial activity, 3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione has shown promise in other areas of medicinal chemistry. For instance, recent studies have explored its potential as an antiviral agent against various viral infections. The compound's ability to inhibit viral replication and reduce viral load has been demonstrated in both in vitro and in vivo models.

Clinical Applications: The potential clinical applications of 3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione are being actively investigated. One area of focus is its use as an antibiotic for treating bacterial infections that are resistant to conventional antibiotics. Clinical trials are underway to evaluate its safety and efficacy in human patients. Preliminary results have shown promising outcomes, with the compound demonstrating potent antibacterial activity and a favorable safety profile.

Beyond its antimicrobial properties, there is growing interest in exploring the compound's potential as an antiviral agent. Viral infections such as influenza and herpes simplex virus (HSV) pose significant public health challenges, and new antiviral drugs are urgently needed. Preclinical studies have indicated that 3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-y]-1,3-oaxzolidine--dione-2,-dione-dione may be effective in inhibiting viral replication and reducing viral load in infected cells.

Mechanism of Action: Understanding the mechanism of action of 3-[1-(cyclohex--diene---carbonyl)-piperidin--y)--,--dione-dione is crucial for optimizing its therapeutic potential. Research has shown that this compound exerts its antimicrobial effects by targeting bacterial protein synthesis. Specifically, it binds to the 50S ribosomal subunit of bacteria, preventing the formation of functional ribosomes and thereby inhibiting protein synthesis. This mechanism of action is similar to that of other oxazolidinones but with enhanced potency and broader spectrum activity.

In the context of antiviral activity, the compound appears to interfere with viral replication at multiple stages. It may inhibit viral entry into host cells, block viral RNA synthesis, or disrupt viral assembly and release from infected cells. Further research is needed to elucidate the exact mechanisms involved and to optimize the compound's antiviral properties.

Safety and Toxicity: Safety and toxicity profiles are critical considerations for any potential therapeutic agent. Preclinical studies have shown that 3-[1-(cyclohex--diene---carbonyl)-piperidin--y)--,--dione has a favorable safety profile with low toxicity at therapeutic doses. However, as with any new drug candidate, extensive safety testing will be required before it can be approved for clinical use.

FUTURE DIRECTIONS: The future directions for research on 3-[1-(cyclohex--diene---carbonyl)-piperidin--y)-,emp-dioneemp>m,dionerepm>m,dionerepm>m,dionerepm>m,dionerepm>m,dionerepm>m,dionerepm>m,dionerepm>m,dionerepm>m,dionerepm>m,dionerepm>m,dionerepm>m,dionerepm>m,dionerepm>m,dionerepm>m,dionermprempremprempremprempremprempremprempremprempremprempremprempepmpepmpepmpepmpepmpepmpepmpepmpepmpepmpepmpepmpepmpe pm,A[stropng>A[stropng>A[stropng>A[stropng>A[stropng>A[stropng>A[stropng>A[stropng>A[stropng>A[stropng>A[stropng>A[stropng>A[strop ng]A [stro ng]A [stro ng]A [stro ng]A [stro ng]A [stro ng]A [stro ng]A [stro ng]A [stro ng]A [stro ng]A [stro ng]A [stro ng]A [stro ng]A [stro n g]< s tr o n g > 0 - ( c y c l o h e x - 0 - e ne - 0 - c ar b o ny l ) p i p e r i d i n - 0 - y l ] - 0 , 0 - o x az o li d i ne - 0 , 0 - d io ne s tr o n g > s tr o n g > s tr o n g > s tr o n g > s tr o n g > s tr o n g > s tr o n g > s tr o n g > s tr o n g > s tr o n g > s tr o n g > s tr o n g > s tr o n g > s tr o n g > s tr o n g > s tr o n g > s t ron > st ron > st ron > st ron > st ron > st ron > st ron > st ron > st ron > st ron > st ron > st ron > st ron > st rog >< str ong >< str ong >< str ong >< str ong >< str ong >< str ong >< str ong >< str ong >< str ong >< str ong >< str ong >< str ong >< str ong >< str ong >< str ong >< str ong >are promising but require further investigation. Ongoing research aims to optimize the compound's pharmacokinetic properties and enhance its therapeutic index through structural modifications and formulation strategies.

In conclusion,









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The ongoing efforts in medicinal chemistry,
pharmacology,
and clinical research will undoubtedly contribute to realizing its full therapeutic potential.
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